molecular formula C11H16O B1596428 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene CAS No. 877-06-5

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Cat. No.: B1596428
CAS No.: 877-06-5
M. Wt: 164.24 g/mol
InChI Key: PTTSCAGWOHYHDN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) Derivatives in Chemical Research

Bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene (NBD), and its derivatives have long been cornerstones in the edifice of modern organic chemistry. researchgate.net Their importance stems from their strained bicyclic framework, which imparts high reactivity, and their utility as scaffolds for the synthesis of complex polycyclic molecules. researchgate.net Historically, norbornadiene derivatives have been extensively utilized as versatile dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings. researchgate.net The unique spatial arrangement of the two double bonds in the norbornadiene core allows for a variety of chemical transformations, including cycloadditions, rearrangements, and polymerization reactions.

The ability to introduce substituents at various positions on the norbornadiene skeleton has led to a vast library of derivatives with tailored properties. These substituted norbornadienes serve as crucial intermediates in the synthesis of natural products and other biologically active compounds. acs.org Furthermore, the study of their reactions has provided fundamental insights into reaction mechanisms, stereochemistry, and the influence of remote substituents on chemical reactivity. The development of methods to synthesize variously substituted norbornadienes has been a continuous area of interest, reflecting their enduring significance in synthetic organic chemistry. researchgate.net

Rationale for Investigating 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene: Unique Structural and Electronic Features

The investigation of this compound is driven by the specific structural and electronic characteristics imparted by the tert-butoxy (B1229062) group at the 7-position. This substituent introduces significant steric bulk at the bridge of the bicyclic system. This steric hindrance plays a crucial role in directing the stereochemical outcome of reactions involving the diene. For instance, in metal-catalyzed reactions, the bulky tert-butoxy group can influence the coordination of the metal to one of the double bonds, thereby controlling the facial selectivity of the subsequent transformation. rsc.org

From an electronic standpoint, the oxygen atom of the tert-butoxy group possesses lone pairs of electrons and is more electronegative than carbon. This introduces both inductive and potential resonance effects that can modulate the electron density of the double bonds. The inductive effect of the electronegative oxygen atom can withdraw electron density from the bicyclic framework. These electronic perturbations, combined with the steric influence, make this compound a fascinating substrate for studying the interplay of steric and electronic effects in chemical reactions.

Below is a data table summarizing some of the physical properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
Boiling Point70-72 °C at 14 mmHg sigmaaldrich.com
Density0.936 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.469 sigmaaldrich.com

Overview of Key Academic Research Areas Pertaining to this compound

The unique characteristics of this compound have led to its application in several key areas of academic research:

Ring-Opening Metathesis Polymerization (ROMP): This compound has been utilized as a monomer in ROMP to synthesize novel polymers. psu.educapes.gov.br The steric hindrance of the 7-tert-butoxy group can influence the polymerization process, including the reactivity of the monomer and the microstructure of the resulting polymer. psu.edu The polymers derived from this monomer are of interest for developing new materials with specific properties.

Precursor for other 7-Substituted Norbornadienes: this compound serves as a convenient starting material for the synthesis of a variety of other 7-substituted norbornadienes and norbornenes. orgsyn.org This synthetic utility allows researchers to access a range of derivatives for further study in areas such as medicinal chemistry and materials science.

Cycloaddition Reactions: The diene system of this compound participates in various cycloaddition reactions, including the homo-Diels-Alder reaction. The substituent at the 7-position can influence the regio- and stereoselectivity of these reactions. psu.edu Studies on these reactions contribute to a deeper understanding of fundamental organic reaction mechanisms.

Investigation of Reaction Mechanisms: Due to its rigid framework and the influential 7-substituent, this compound is an excellent model for studying reaction mechanisms. For example, it has been used to investigate the stereochemistry of reactions with iron carbonyls and to explore the nature of chemical bonding in strained systems. orgsyn.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene
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InChI

InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTTSCAGWOHYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2C=CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40236563
Record name 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-06-5
Record name 7-(1,1-Dimethylethoxy)bicyclo[2.2.1]hepta-2,5-diene
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Synthetic Methodologies for 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene and Its Derivatives

Established Synthetic Routes to the Core 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene Scaffold

The formation of the fundamental 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene structure can be achieved through precursor-based strategies or by modifying the parent bicyclo[2.2.1]hepta-2,5-diene.

A notable precursor-based synthesis involves the Diels-Alder reaction. researchgate.net This powerful cycloaddition method typically utilizes cyclopentadiene (B3395910), often generated in situ by cracking its dimer, dicyclopentadiene (B1670491), and a suitable dienophile. d-nb.info For instance, the reaction between cyclopentadiene and an alkyne bearing the desired functionality can directly lead to the formation of the bicyclo[2.2.1]hepta-2,5-diene core. d-nb.info

One specific example is the preparation of a precursor for pentacene (B32325) synthesis, which starts with the reaction of two molecules of α,α,α',α'-tetrabromo-o-xylene with 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene. This is achieved by heating with sodium iodide in dimethylformamide, leading to a series of elimination and Diels-Alder reactions to form the ring system. encyclopedia.pub

Direct substitution at the C7 position of the pre-formed bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) is another common approach. This can be accomplished by first introducing a leaving group at the 7-position, such as a halogen. psu.edu For example, 7-chlorobicyclo[2.2.1]hepta-2,5-diene can be reacted with a suitable nucleophile to introduce the desired substituent. psu.edu

The synthesis of 7-substituted norbornadienes from 7-t-butoxy- and 7-halogeno-norbornadienes has been described as a route to intermediates for prostaglandin (B15479496) synthesis. psu.edu The reaction of 7-chlorobicyclo[2.2.1]hepta-2,5-diene with 2-lithio-1,3-dithiane, prepared in situ, yields 7-(1,3-dithian-2-yl)bicyclo[2.2.1]hepta-2,5-diene. psu.edu

Stereochemical Control in this compound Synthesis

Achieving stereochemical control in the synthesis of 7-substituted norbornadienes is crucial for their application in areas like asymmetric catalysis. This can be addressed through the resolution of racemic mixtures or by employing enantioselective synthetic methods from the outset.

Racemic mixtures of chiral compounds, which are often the result of synthesis from achiral starting materials, can be separated into their constituent enantiomers through a process called resolution. libretexts.org This method typically involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. libretexts.orgnih.gov For example, a racemic alcohol can be reacted with a chiral carboxylic acid to form diastereomeric esters, which are then separated and hydrolyzed to yield the pure enantiomers of the alcohol. libretexts.org Chiral acids like (+)-tartaric acid and its derivatives are commonly used for the resolution of racemic bases. libretexts.org The completeness of the resolution is often monitored by measuring the optical rotation of the separated diastereomers. libretexts.org

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral product. A prominent strategy for synthesizing enantiomerically enriched substituted norbornenes is the Diels-Alder reaction between cyclopentadiene and a dienophile containing a chiral auxiliary. nih.gov The development of chiral Lewis acids and ligands has been a major focus in this area to control the enantioselectivity of the reaction. nih.gov

For instance, a nickel-catalyzed Diels-Alder reaction between a dienophile and cyclopentadiene has been developed. The reaction is carried out in the presence of a chiral ligand and a nickel(II) salt, leading to the formation of the chiral norbornene scaffold with a degree of enantiomeric control. nih.gov Another approach involves the use of chiral phosphine (B1218219) ligands in cobalt-catalyzed [2π + 2π + 2π] and [2π + 2π + 4π] cycloadditions, which can achieve high enantioselectivity. researchgate.net

Synthesis of Advanced 7-Substituted Bicyclo[2.2.1]hepta-2,5-diene Analogues

The versatile bicyclo[2.2.1]hepta-2,5-diene scaffold allows for the synthesis of a wide range of advanced analogues with diverse functionalities at the 7-position and elsewhere on the ring. These derivatives are valuable as monomers for ring-opening metathesis polymerization (ROMP) and as precursors in the synthesis of complex molecules. rsc.orgworktribe.com

The synthesis of 7-substituted norbornadienes has been explored for their use as synthetic intermediates. researchgate.net For example, 7-substituted norbornadienes can be prepared from 7-t-butoxy- and 7-halogeno-norbornadienes. psu.edu The electrophilic phenylsulfenylation of syn-7-tert-butoxy-2-phenylsulfonylbicyclo[2.2.1]hepta-2,5-diene with phenylsulfenyl chloride results in a mixture of three simple adducts. researchgate.net

Furthermore, heteroatom-containing norbornadiene derivatives have been synthesized. For example, push-pull substituted NBDs with oxygen or nitrogen at the 7-position have been prepared through a Diels-Alder reaction of a functionalized acetylene (B1199291) with furan (B31954) or pyrrole (B145914) derivatives, followed by a Suzuki cross-coupling reaction. beilstein-journals.orgresearchgate.netnih.gov

Below is a table summarizing some of the synthesized 7-substituted bicyclo[2.2.1]hepta-2,5-diene analogues and their synthetic precursors.

Target Compound Precursors Reaction Type Reference
Pentacene Precursorα,α,α',α'-tetrabromo-o-xylene, 7-tert-butoxybicyclo[2.2.1]hepta-2,5-dieneElimination/Diels-Alder encyclopedia.pub
7-(1,3-Dithian-2-yl)bicyclo[2.2.1]hepta-2,5-diene7-Chlorobicyclo[2.2.1]hepta-2,5-diene, 2-lithio-1,3-dithianeNucleophilic Substitution psu.edu
Phenylsulfenylated Adductssyn-7-tert-Butoxy-2-phenylsulfonylbicyclo[2.2.1]hepta-2,5-diene, Phenylsulfenyl chlorideElectrophilic Addition researchgate.net
Oxygen/Nitrogen-containing NBDsFunctionalized acetylene, Furan/Pyrrole derivativesDiels-Alder/Suzuki Coupling beilstein-journals.orgresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene

Cycloaddition Reactions of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

The unique structural and electronic properties of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene make it a valuable reactant in the synthesis of intricate molecular architectures through cycloaddition pathways.

Diels-Alder and Homo-Diels-Alder Reactivity

The presence of two non-conjugated double bonds in the norbornadiene skeleton allows for participation in homo-Diels-Alder reactions, a formal [2+2+2] cycloaddition, in addition to standard Diels-Alder reactions if one double bond is considered part of a diene system.

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions

The reaction of 7-substituted norbornadienes with dienophiles can result in four potential homo-Diels-Alder adducts: anti-exo, anti-endo, syn-exo, and syn-endo. psu.edu Research into the nickel-catalyzed homo-Diels-Alder reaction of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene with various dienophiles has demonstrated remarkable levels of regio- and stereocontrol. psu.edu

In these reactions, excellent exo/endo selectivity is consistently observed, with the exo product being heavily favored (>97:3). psu.edu The regioselectivity, described by the anti/syn ratio, is significantly influenced by the nature of the substituent at the 7-position. For the 7-tert-butoxy group, a high preference for the anti-isomer is observed. For instance, in the reaction with methyl vinyl ketone, an anti/syn ratio of 95:5 was achieved. psu.edu This selectivity is attributed to steric and electronic effects exerted by the remote 7-substituent, guiding the incoming dienophile to the less hindered face of the diene and influencing the orientation of the newly formed ring. psu.edu

Influence of Substituents and Dienophiles on Cycloaddition Outcomes

The outcome of Diels-Alder and homo-Diels-Alder reactions is critically dependent on the electronic properties of both the diene and the dienophile. libretexts.org For 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, the tert-butoxy (B1229062) group acts as an electron-donating group, influencing the reactivity of the diene system. The choice of dienophile, particularly those bearing electron-withdrawing groups, significantly impacts reaction efficiency and selectivity. psu.edulibretexts.org

Studies have shown that dienophiles such as methyl vinyl ketone (MVK), acrylonitrile (B1666552) (AN), and phenyl vinyl sulfone (PVS) react with 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene in the presence of a Ni(COD)₂/PPh₃ catalyst to yield the corresponding homo-Diels-Alder products in excellent yields. psu.edu The temperature of the reaction, from 22°C to 80°C, was found to have little effect on either the yield or the product ratios. psu.edu The high selectivity observed highlights the controlling influence of the 7-tert-butoxy substituent, which directs the cycloaddition pathway regardless of the specific electron-deficient dienophile used. psu.edu

DienophileProduct Yield (%)anti:syn Ratioexo:endo Ratio
Methyl Vinyl Ketone (MVK)9095:5>97:3
Acrylonitrile (AN)8893:7>97:3
Phenyl Vinyl Sulfone (PVS)9194:6>97:3

Data derived from studies on the nickel-catalyzed homo-Diels-Alder reaction of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene. psu.edu

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysts provide alternative pathways for cycloaddition reactions, often under milder conditions and with different selectivities compared to thermal processes. williams.edu

[4+2+2] Cycloadditions with Butadienes

The transition-metal-catalyzed [4+2+2] cycloaddition of norbornadienes with 1,3-butadienes is an efficient method for constructing tetracyclic frameworks. documentsdelivered.com Cobalt-based catalytic systems have proven particularly effective for this transformation, yielding products in excellent yields. documentsdelivered.comresearchgate.net A highly effective catalyst system for the reaction of functionalized norbornadienes, including the 7-tert-butoxy derivative, with butadiene is a combination of CoI₂/dppe/Zn/ZnI₂ (where dppe is 1,2-bis(diphenylphosphino)ethane). acs.org This system operates at room temperature and exhibits broad functional group tolerance. acs.org The reaction proceeds with high regioselectivity, and the resulting cycloadduct, the 5-tert-butoxy tetracyclo[5.4.0.0²,⁴.0³,⁷]undec-9-ene, can be further functionalized. doi.org For example, hydroboration-oxidation of this cycloadduct occurs selectively to give the corresponding exo-alcohol in high yield. doi.org

Ruthenium-Catalyzed [(2+2)+2] Cycloadditions with Diynes

Ruthenium catalysts are effective in promoting [(2+2)+2] cycloadditions between norbornadiene derivatives and alkynes or diynes. researchgate.net While specific examples detailing the reaction of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene with diynes are not extensively documented, the reactivity of the parent norbornadiene system serves as a strong precedent. researchgate.netnih.gov These reactions typically proceed via an initial [2+2] cycloaddition between one of the norbornadiene double bonds and an alkyne, followed by a subsequent intramolecular insertion of the second double bond to complete the polycyclic system. nih.gov Density functional theory (DFT) studies on the Ru-catalyzed cycloaddition of norbornadiene with disubstituted alkynes show that the reaction pathway ([2+2] vs. [2+2+2]) is controlled by the nature of the alkyne substituents. nih.gov This methodology provides a route to complex fused bicyclo[2.2.1]alkene systems. researchgate.net

Electrophilic Reactions of this compound

The electrophilic addition of phenylsulfenyl chloride to 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene has been investigated to understand its face- and regioselectivity. researchgate.netkisti.re.krehime-u.ac.jp The reaction proceeds to form simple addition products in a good combined yield. researchgate.netkisti.re.kr A notable aspect of this reaction is the selectivity for the double bond syn to the 7-tert-butoxy group, with the combined yield of products from the reaction at this syn double bond being approximately 80%. researchgate.netkisti.re.kr

In a related substrate, syn-7-tert-butoxy-2-phenylsulfonyl-bicyclo[2.2.1]hepta-2,5-diene, electrophilic phenylsulfenylation yielded a mixture of three simple adducts. researchgate.netkisti.re.krehime-u.ac.jp Two of these adducts resulted from the endo face attack of the phenylsulfenyl cation. researchgate.netkisti.re.krehime-u.ac.jp In contrast, the reaction with the corresponding anti derivative produced only a single adduct, which was formed via an initial attack of the phenylsulfenyl cation from the exo face. researchgate.netkisti.re.kr

A significant finding in the study of electrophilic additions to 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene is the absence of skeletal rearrangements. researchgate.netkisti.re.krresearchgate.net Specifically, the reaction involving electrophilic phenylsulfenylation does not undergo any Wagner-Meerwein-type rearrangement or transannular reaction, leading exclusively to simple adducts. researchgate.netkisti.re.krehime-u.ac.jpresearchgate.net

The Wagner-Meerwein rearrangement is a common class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This type of skeletal rearrangement is frequently observed in the chemistry of bicyclic terpenes and other norbornane (B1196662) systems, often proceeding through bridged carbocation intermediates. wikipedia.orgcapes.gov.broup.com The fact that the electrophilic addition to 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene proceeds cleanly without such rearrangements highlights the influence of the 7-tert-butoxy substituent on the stability and reaction pathway of the intermediates formed. researchgate.netkisti.re.krehime-u.ac.jpresearchgate.net

Dimerization Reactions of this compound

The dimerization of norbornadienes is a well-established method for synthesizing high-density hydrocarbon fuels and complex polycyclic structures. sci-hub.senorthwestern.edu While the parent norbornadiene can dimerize via various cycloaddition pathways, the dimerization of substituted derivatives can be directed by specific catalysts. sci-hub.senih.gov

In the case of this compound, dimerization has been achieved using a ruthenium catalyst system. acs.org The reaction, catalyzed by Ru(cod)(cot) in the presence of an electron-deficient olefin like dimethyl fumarate, yields the corresponding exo- and endo-4,9-disubstituted pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene (PCTD) derivatives. acs.org The formation of the PCTD structure from two molecules of the norbornadiene derivative is a complex transformation that involves the cleavage of two carbon-carbon bonds. acs.org

Compound Index

Formation of Pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene Derivatives

The dimerization of norbornadiene and its derivatives can lead to a variety of polycyclic cage compounds. A notable reaction pathway for 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene is its dimerization into derivatives of pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene (PCTD). This transformation is catalyzed by specific ruthenium complexes and is remarkable for proceeding through a mechanism involving carbon-carbon bond cleavage. acs.org

The reaction is typically carried out in the presence of a catalytic system comprising Ru(cod)(cot) (where cod is cyclooctadiene and cot is cyclooctatriene) and an electron-deficient olefin co-catalyst, such as dimethyl fumarate. acs.org The dimerization of 7-tert-butoxy-2,5-norbornadiene under these conditions yields the corresponding 4,9-disubstituted PCTD derivatives. acs.org Research has shown that both exo- and endo-isomers of the disubstituted PCTD product are formed. acs.org The catalyst Ru(cot)(dmfm)₂, where dmfm is dimethyl fumarate, has been identified as a highly effective catalyst for this transformation, producing the PCTD skeleton in excellent yields even at moderate temperatures. acs.org

Table 1: Ruthenium-Catalyzed Dimerization of 2,5-Norbornadiene to PCTD acs.org
Catalyst SystemSolventTemperature (°C)Yield of PCTD (%)
Ru(cod)(cot) / Dimethyl FumarateTHF4096
Ru(cot)(dmfm)₂Toluene40Excellent

This table summarizes the high efficiency of specific ruthenium catalyst systems in the dimerization of the parent norbornadiene to PCTD, a reaction pathway analogous to that of its 7-tert-butoxy derivative.

Carbon-Carbon Bond Cleavage Phenomena in Dimerization Processes

The formation of pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene (PCTD) from 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene is not a straightforward cycloaddition. The reaction mechanism is distinguished by the cleavage of two carbon-carbon single bonds in the starting material. acs.org This process represents a novel mode of dimerization for norbornadienes. acs.orgnih.gov

The proposed mechanism for this ruthenium-catalyzed reaction involves the endo-endo dimerization of two norbornadiene molecules. acs.org This initial coupling is followed by a rearrangement cascade facilitated by the metal catalyst, which includes the scission of C-C bonds to ultimately form the thermodynamically stable PCTD framework. acs.org This catalytic pathway contrasts with other metal-catalyzed dimerizations of norbornadiene that yield different cage isomers, such as heptacyclo[6.6.0.0²,⁶.0³,¹³.0⁴,¹¹.0⁵,⁹.0¹⁰,¹⁴]tetradecane (HCTD), without involving C-C bond cleavage. acs.orgnih.gov The presence of an electron-deficient olefin as a co-catalyst with the Ru(cod)(cot) complex appears crucial in directing the reaction towards the C-C bond cleavage pathway. acs.org

Investigations into Carbocation Stability and Rearrangements Involving 7-Norbornadienyl Systems

The 7-norbornadienyl system, the core of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, generates a particularly stable and extensively studied carbocation. The 7-norbornadienyl cation is a prominent example of a non-classical carbocation, stabilized by homoconjugation. acs.org In this arrangement, the empty p-orbital at the C-7 position is stabilized through interaction with the π-electrons of the two double bonds within the bicyclic framework. acs.orgacs.org

Theoretical and experimental studies have provided significant insights into its structure and behavior:

Non-Classical Structure: High-level ab initio calculations confirm that the non-classical structure with Cₛ symmetry is significantly more stable (by 26.6 kcal/mol) than a hypothetical classical structure with C₂ᵥ symmetry. This stabilization arises from the delocalization of positive charge across the interacting orbitals.

Degenerate Rearrangements: The 7-norbornadienyl cation is known to undergo rapid, degenerate five-carbon scrambling. acs.org This process involves the rearrangement of the carbon skeleton, making several carbon atoms equivalent on the NMR timescale, a hallmark of fluxional carbocations.

Solvolysis and Memory Effects: The solvolysis of 7-substituted norbornadienyl derivatives is a primary method for generating and studying the corresponding carbocation. acs.orgacs.org Studies on related systems, such as the solvolysis of norborn-2-en-7-ylmethyl derivatives, have revealed complex "memory effects." nih.govresearchgate.netfigshare.com This phenomenon, where the product distribution depends on the stereochemistry of the starting material despite proceeding through a common carbocation intermediate, suggests that the initial carbocation "remembers" its origin. nih.govfigshare.com This is attributed to subtle structural and stereoelectronic factors that guide the rearrangement pathways from the initially formed ion pair before it fully equilibrates. nih.govresearchgate.net

Table 2: Key Characteristics of the 7-Norbornadienyl Cation
CharacteristicFinding/ObservationReference
SymmetryFavors a non-classical Cₛ symmetry over a classical C₂ᵥ structure.
Stabilization EnergyCalculated to be 26.6 kcal/mol more stable than the C₂ᵥ isomer.
Dynamic BehaviorExhibits degenerate five-carbon scrambling. acs.org
FormationGenerated via solvolysis of 7-substituted norbornadienes. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, connectivity, and stereochemistry.

The NMR spectrum of the this compound monomer exhibits characteristic signals that confirm its unique bicyclic structure. In the ¹H NMR spectrum, the olefinic protons of the two double bonds typically appear as a multiplet around 6.8-6.9 ppm. The bridgehead protons (H-1, H-4) are found further upfield, while the proton at the C-7 position, bearing the tert-butoxy (B1229062) group, and the bulky tert-butyl group itself (nine equivalent protons) show distinct signals.

Upon Ring-Opening Metathesis Polymerization (ROMP), the NMR spectrum undergoes significant changes that signal the formation of the polymer. The sharp signals of the monomer's olefinic protons disappear and are replaced by new, broader signals for the olefinic protons in the polymer backbone, typically in the range of 5.3-5.7 ppm. rsc.org This shift confirms the opening of the norbornene ring system and the formation of a new double bond in the linear polymer chain.

¹³C NMR spectroscopy provides complementary information. For the monomer, distinct signals for the olefinic, bridgehead, bridge, and tert-butoxy carbons are observed. After polymerization, the signals for the double bond carbons shift, and the appearance of new signals for the saturated carbons in the polymer backbone confirms the transformation.

Assignment Monomer (Typical Chemical Shift δ, ppm) Polymer (Typical Chemical Shift δ, ppm)
¹H NMR
Olefinic Protons (=C-H)6.8 – 6.95.3 – 5.7 rsc.org
Bridgehead Protons~3.9~3.5 - 4.0
C7-H Proton~3.6~3.8
tert-Butyl Protons~1.2~1.2
¹³C NMR
Olefinic Carbons (=C-H)140 – 143129 – 135
Bridgehead Carbons~54~45 - 52
C7 Carbon~78~78 - 80
tert-Butyl Carbons~29~29
tert-Butyl Quaternary Carbon~73~73

ROMP of 7-substituted norbornadiene derivatives can produce polymers with varying microstructures, specifically concerning the configuration of the double bonds (cis or trans) and the stereochemical relationship between adjacent monomer units (tacticity). researchgate.net The choice of catalyst is critical in controlling these structural features. researchgate.netuliege.be

¹³C NMR spectroscopy is exceptionally sensitive to these microstructural variations and is the primary tool for determining polymer tacticity. mit.edu

Cis/Trans Isomerism: The chemical shifts of the olefinic carbons and the adjacent aliphatic carbons in the polymer backbone are different for cis and trans double bonds. By integrating the corresponding signals, the cis/trans ratio can be accurately determined. For example, in polymers of N-substituted norbornene dicarboximides, the signals for trans and cis olefinic protons are distinct, appearing around 5.7 ppm and 5.5-5.6 ppm, respectively.

Tacticity: Tacticity describes the stereochemical arrangement of the repeating units.

Isotactic: The substituents on the stereocenters all have the same orientation.

Syndiotactic: The substituents have regularly alternating orientations.

Atactic: The substituents are arranged randomly.

The chemical shifts of the bridgehead and bridge carbons are particularly sensitive to the tacticity. mit.edu In a highly tactic polymer (either isotactic or syndiotactic), these carbons will typically show sharp, single resonance peaks. In contrast, an atactic polymer will display multiple or broadened peaks, reflecting the variety of magnetic environments. For instance, studies on polymers from 2,3-difunctionalized norbornadienes have shown that specific ruthenium catalysts can produce highly tactic polymers, while others may lead to atactic structures. researchgate.netuliege.be Solid-state ¹³C NMR can also be employed for insoluble polymers, where differences in chemical shifts for key carbons can distinguish between cis,isotactic and cis,syndiotactic microstructures. mit.edu

Catalyst System Monomer Type Resulting Microstructure Reference
RuCl₂(CHPh)(PCy₃)₂Norbornene DerivativesHigh trans, strong isotactic bias researchgate.net
RuCl₂(CHPh)(PCy₃)₂7-methylnorbornadieneHigh trans, syndiotactic bias researchgate.net
[RuCl₂(p-cymene)]₂ / TMSD2,3-dicarbomethoxynorbornadieneAll-trans, highly tactic (>79%) uliege.be
Mo(NAd)(CHCMe₂Ph)(Pyr)(OHIPT)NBDF₆Cis, highly syndiotactic mit.edu

X-ray Crystallography for Definitive Structural Determination

While NMR provides invaluable data on structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

X-ray crystallography has been successfully used to determine the precise molecular structures of various norbornene derivatives and their reaction products. st-andrews.ac.ukresearchgate.net This technique provides exact measurements of bond lengths, bond angles, and torsional angles. For the strained bicyclo[2.2.1]heptane framework, these data are crucial for quantifying the degree of ring strain and understanding the molecule's reactivity. The structures of complex cycloadducts, which can be challenging to elucidate by spectroscopy alone, are routinely confirmed by X-ray analysis. researchgate.netrsc.org For example, the crystal structure of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, a related derivative, has been determined, clarifying its molecular geometry and intermolecular interactions. st-andrews.ac.uk

One of the greatest strengths of X-ray crystallography is its ability to provide definitive proof of a molecule's stereochemistry. It can unambiguously distinguish between endo and exo isomers and determine the syn or anti orientation of substituents at the C-7 position, which is directly relevant to this compound. The analysis also reveals the molecule's preferred conformation in the crystal lattice and how molecules pack together, including details like intermolecular hydrogen bonding. st-andrews.ac.uk This level of structural detail is essential for understanding structure-property relationships and for validating computational models.

Structural Parameter Information Provided by X-ray Crystallography
Connectivity The exact sequence of bonded atoms.
Bond Lengths Precise distances between atomic nuclei (in Ångströms).
Bond Angles Angles between three connected atoms (in degrees).
Torsional Angles Dihedral angles defining the conformation around a bond.
Stereochemistry Absolute configuration of chiral centers; relative orientation of substituents (endo/exo, syn/anti). researchgate.net
Molecular Conformation The overall 3D shape of the molecule in the solid state.
Crystal Packing Arrangement of molecules in the unit cell and intermolecular forces. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis in Polymerization Products

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule and is particularly useful for monitoring the progress of polymerization. uoh.edu.iqnist.gov

The IR spectrum of the this compound monomer is characterized by several key absorption bands. These include stretching vibrations from the vinylic =C-H bonds (typically >3000 cm⁻¹), the C=C double bonds of the norbornadiene system (around 1640-1680 cm⁻¹), and a strong C-O ether linkage of the tert-butoxy group. vscht.czlibretexts.org

During ROMP, the disappearance or significant attenuation of the monomer's characteristic =C-H and C=C absorption bands provides clear evidence of the reaction's progress. Concurrently, new bands corresponding to the double bonds formed in the polymer backbone appear.

Crucially, IR spectroscopy can be used to estimate the cis/trans content of the polymer. The out-of-plane bending vibration of C-H bonds on a trans-disubstituted double bond gives rise to a strong, characteristic absorption band around 970 cm⁻¹. mit.edu The presence and intensity of this band are indicative of a high trans content in the polymer backbone. Conversely, its absence suggests a predominantly cis configuration. mit.edu

Vibrational Mode Functional Group Monomer (cm⁻¹) Polymer (trans) (cm⁻¹) Polymer (cis) (cm⁻¹)
C-H Stretchsp² (=C-H)~3060~3020-3040~3020-3040
C-H Stretchsp³ (-C-H)~2850-2980~2850-2980~2850-2980
C=C StretchAlkene~1640-1680~1650~1650
C-O StretchEther~1100-1200~1100-1200~1100-1200
=C-H Bend (Out-of-Plane)trans-Alkene-~970 (Strong) mit.eduAbsent or Weak

Applications of 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene in Polymer Chemistry and Materials Science

Ring-Opening Metathesis Polymerization (ROMP) of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

ROMP is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle. 20.210.105 For 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, this process involves the cleavage of one of the double bonds in the bicyclic ring system, leading to the formation of a linear polymer with repeating cyclopentene (B43876) units in the backbone, each retaining a double bond and the 7-tert-butoxy substituent. psu.edu

The polymerization of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene is effectively initiated by well-defined transition-metal carbene complexes, particularly those based on molybdenum and ruthenium. worktribe.com The choice of initiator is crucial as it significantly influences the reaction kinetics and the microstructure of the resulting polymer. worktribe.comresearchgate.net

Molybdenum Carbene Complexes : Schrock-type molybdenum initiators, such as Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OR)2, are highly active in the ROMP of this monomer. worktribe.comresearchgate.net For instance, the initiator with R = OCMe(CF3)2 leads to an extremely fast polymerization, while the one with R = OCMe3 polymerizes the monomer at a more measurable rate. worktribe.com Early studies also utilized classical catalyst systems like MoCl5/SnMe4 modified with ether. psu.edu

Ruthenium Carbene Complexes : Grubbs-type ruthenium catalysts, particularly Ru(=CHPh)Cl2(PCy3)2 (Grubbs' first generation catalyst), are also effective initiators. worktribe.comrsc.org The reaction with this ruthenium complex proceeds rapidly, with nearly complete consumption of the initiator to form the propagating species. rsc.org Ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands have also been employed, demonstrating high activity and selectivity in the polymerization of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene (7-TBONBD). researchgate.net These ruthenium systems are often favored for their greater tolerance to functional groups and impurities compared to their molybdenum counterparts. researchgate.net

Table 1: Initiator Systems for ROMP of 7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene
Initiator TypeSpecific ComplexKey ObservationsReference
MolybdenumMo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe(CF3)2)2Extremely fast polymerization. worktribe.com
MolybdenumMo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe3)2Polymerization proceeds at a measurable speed. worktribe.com
RutheniumRu(=CHPh)Cl2(PCy3)2Rapid reaction with nearly complete initiator consumption. Can lead to macrocycle formation. worktribe.comrsc.org
RutheniumRu complexes with N-heterocyclic carbene (NHC) ligandsHigh activity, selectivity, and living polymerization characteristics. researchgate.net

The catalyst system not only initiates polymerization but also exerts significant control over the resulting polymer's microstructure, including the stereochemistry of the double bonds in the polymer backbone and the relative orientation of the monomer units. worktribe.comresearchgate.net

The geometry of the double bonds formed in the polymer backbone (cis or trans) is highly dependent on the initiator used.

The molybdenum initiator Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe(CF3)2)2 produces a polymer with a high content of cis double bonds. worktribe.com

In contrast, the molybdenum complex with less electron-withdrawing tert-butoxide ligands, Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe3)2, yields a polymer with only about 17% cis double bonds. worktribe.com

The ruthenium catalyst Ru(=CHPh)Cl2(PCy3)2 results in a polymer with approximately 32% cis double bonds. worktribe.com

Ruthenium catalysts with N-heterocyclic carbene (NHC) ligands can produce polymers with a surprisingly high cis-content, reaching up to 88%. researchgate.net

This ability to tune the cis/trans ratio is a key feature of living ROMP, where the interconversion rate of catalyst rotamers and the rate of polymerization determine the final stereochemistry. 20.210.105

Regioselectivity in the context of this monomer refers to the orientation of the 7-tert-butoxy group relative to the direction of polymer chain growth, described as syn or anti insertion. Tacticity describes the stereochemical arrangement of the chiral centers along the polymer chain (isotactic, syndiotactic, or atactic).

The polymer formed using the highly active molybdenum initiator Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe(CF3)2)2 contains 47% syn units. worktribe.com

The less active molybdenum initiator Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe3)2 produces a polymer with 34% syn units. worktribe.com

The ruthenium catalyst Ru(=CHPh)Cl2(PCy3)2 shows a strong preference for the anti orientation, with the resulting polymer containing less than 7% syn units. worktribe.com

An Osmium-based catalyst, OsCl3, also shows a clear bias in favor of the anti mode of monomer insertion. psu.edu

Ruthenium-NHC catalysts have been shown to be highly selective, producing highly syndiotactic polymers with 100% anti-units. researchgate.net The syndiotacticity arises from the alternating attack of the propagating carbene on the two enantiomeric faces of the racemic monomer.

Table 2: Influence of Initiator on Polymer Microstructure
InitiatorCis Double Bond Content (%)Syn Units (%)TacticityReference
Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe(CF3)2)2Mainly cis47- worktribe.com
Mo(=CHCMe2Ph)(=NC6H3-2,6-i-Pr2)(OCMe3)2~1734- worktribe.com
Ru(=CHPh)Cl2(PCy3)232<7- worktribe.com
Ru-NHC Catalystsup to 880 (100% anti)Highly syndiotactic researchgate.net

The mechanism of ROMP involves the coordination of the monomer's double bond to the metal carbene, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105 A subsequent cycloreversion reaction opens the ring and regenerates the metal carbene, now attached to the growing polymer chain. 20.210.105

For norbornene-type monomers, the propagating metallacarbene can attack the double bond from either the sterically less hindered exo face or the more hindered endo face. psu.eduillinois.edu While attack on the endo face is generally expected to be inhibited, studies on the microstructure of polymers derived from 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene provide evidence that propagation occurs through both the endo and exo faces. psu.educapes.gov.brrsc.org The ability to distinguish between different modes of insertion, such as (endo-syn/exo-syn) and (endo-anti/exo-anti), has been made possible through the use of this monomer. psu.edu This contrasts with many simple norbornene derivatives where exo attack is strongly favored. illinois.eduresearchgate.net The presence of the 7-tert-butoxy group appears to modify the relative reactivity of the two faces, allowing for a more complex propagation pathway. psu.edu

Mechanistic Insights into ROMP of this compound

Pseudo [3+2] Transition States and Chelation Effects

In the context of ring-opening metathesis polymerization (ROMP), the stereochemistry of the resulting polymer is heavily influenced by the way the monomer approaches the metal carbene catalyst. For many norbornene derivatives, there is a strong preference for the catalyst to attack the exo face of the molecule due to steric hindrance on the endo face. psu.edu However, studies involving 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene have revealed surprising reactivity patterns that challenge these typical models. researchgate.net

A notable observation is the reduced discrimination between the syn- and anti-orientations during the polymerization of 7-tert-butoxy- and 7-acetoxynorbornadiene. researchgate.net This phenomenon has been attributed to the formation of a pseudo [3+2] transition state, which replaces the standard [2+2] metallacyclobutanation pathway. researchgate.net In this alternative mechanism, a lone pair of electrons from the oxygen atom of the tert-butoxy (B1229062) group participates alongside the π-electron pairs of the carbon-carbon double bond and the metal-carbon bond of the catalyst. researchgate.net The formation of this [3+2] transition state is believed to lower the energy barriers for both the [2+2] cycloaddition and the reverse reaction. researchgate.net This explanation is now considered more likely than chelation effects for the beneficial impact of 7-oxa group substituents on the metathesis polymerization of related monomers. researchgate.net

Chelation, where a monomer acts as a bidentate ligand, can also play a role in these systems. For instance, norbornadiene can function as a di-endo-chelating spectator ligand on the metal complex. psu.edu This chelation crowds the reactive center, sterically forcing the metallacyclobutane transition state to adopt the less bulky cis orientation. psu.edu This effect is consistent with the high cis content observed in polymers made with certain catalysts like OsCl₃. psu.eduresearchgate.net However, in the case of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, the pseudo [3+2] transition state model provides a more comprehensive explanation for its unique reactivity. researchgate.net

Catalyst Regeneration and Macrocycle Formation

An interesting phenomenon observed during the Ring-Opening Metathesis Polymerization (ROMP) of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene with the Grubbs catalyst, Ru(=CHPh)Cl₂(PCy₃)₂, is the regeneration of the initiator. worktribe.comresearchgate.net Studies have shown that after the initial consumption of the monomer to form the polymer, the initiator is partially regenerated at the expense of the propagating species. worktribe.comresearchgate.netelte.hu This indicates the occurrence of secondary metathesis reactions. worktribe.com

These secondary reactions can proceed through two main pathways:

Intermolecular Reactions: Backbiting reactions at the chain ends can occur between polymer chains, leading to an increase in the average molecular weight. worktribe.com

Intramolecular Reactions: Ring-closing metathesis can occur within a single polymer chain, leading to the formation of macrocycles and the regeneration of the Ru(=CHPh)Cl₂(PCy₃)₂ catalyst. worktribe.comelte.hudocumentsdelivered.com

The polymerization of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene with this specific ruthenium catalyst can lead exclusively to cyclic products rather than the expected linear polymer. elte.hu This behavior is attributed to these secondary metathesis reactions that favor macrocycle formation. researchgate.netdocumentsdelivered.com

CatalystMonomerObservationImplication
Ru(=CHPh)Cl₂(PCy₃)₂This compoundPartial regeneration of the initiator after polymerization is complete. worktribe.comresearchgate.netOccurrence of secondary metathesis reactions. worktribe.com
Ru(=CHPh)Cl₂(PCy₃)₂This compoundFormation of cyclic products. elte.huIntramolecular ring-closing metathesis leads to macrocycles. worktribe.comdocumentsdelivered.com

Precursor in the Synthesis of Extended π-Conjugated Systems and Organic Materials

Application in Pentacene (B32325) Synthesis and its Derivatives

7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene serves as a crucial precursor in a classic and effective method for synthesizing pentacene and its derivatives. encyclopedia.pubwikipedia.org Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene (B151609) rings, is a highly conjugated compound studied for its applications as an organic semiconductor. encyclopedia.pubwikipedia.org

The synthesis involves a multi-step process:

Ring System Formation: The precursor synthesis begins by reacting two molecules of α,α,α',α'-tetrabromo-o-xylene with one molecule of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene. encyclopedia.pubwikipedia.org This reaction is typically heated with sodium iodide in dimethylformamide, which initiates a series of elimination and Diels-Alder reactions to construct the core ring system. encyclopedia.pubwikipedia.org

Hydrolysis: The resulting intermediate's tert-butoxy group is hydrolyzed to an alcohol. encyclopedia.pubwikipedia.org

Oxidation and Extrusion: The alcohol is then oxidized to a ketone. This final precursor, upon heating to around 150 °C, extrudes a molecule of carbon monoxide to yield the pentacene product. encyclopedia.pubwikipedia.org

A specific synthetic route illustrates this application, where 7-(tert-butoxy)bicyclo[2.2.1]hepta-2,5-diene is combined with 5,6-bis(dibromomethyl)cyclohexa-1,3-diene and sodium iodide at high temperatures to form an intermediate (product 1). huggingface.cohuggingface.co This intermediate is then converted through several steps, including treatment with aqueous sulfuric acid and subsequent heating, into a final pentacene derivative (product 4). huggingface.cohuggingface.co

Role in Conjugated Polymer Synthesis

The strained ring system of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating novel polymers with unsaturated backbones. psu.edursc.org The objective of polymerizing this monomer is often to synthesize soluble poly(norbornadienes), which are polymers with conjugated double bonds along their main chain. psu.edu

The polymerization can be initiated by various well-defined molybdenum and ruthenium carbene complexes. worktribe.com The choice of initiator and reaction conditions significantly influences the microstructure of the resulting polymer, such as the content of cis vs. trans double bonds and the arrangement of the monomer units (syn or anti). worktribe.com

Initiator SystemPolymer Microstructure
Mo(=CHCMe₂Ph)(=NC₆H₃-2,6-i-Pr₂)(OCMe(CF₃)₂)₂Contains 47% syn units and mainly cis double bonds. worktribe.com
Mo(=CHCMe₂Ph)(=NC₆H₃-2,6-i-Pr₂)(OCMe₃)₂Contains 34% syn units and about 17% cis double bonds. worktribe.com
Ru(=CHPh)Cl₂(PCy₃)₂Contains less than 7% syn units and 32% cis double bonds. worktribe.com

These resulting polynorbornadienes can be used as is or can be hydrogenated to form their saturated derivatives, demonstrating the versatility of the initial conjugated polymer scaffold. rsc.org Furthermore, the pentacene derivatives synthesized from 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene can themselves be used as monomers to create conjugated pentacene-based polymers through methods like Sonogashira and Suzuki coupling reactions. encyclopedia.pub

Role in the Synthesis of Functionalized Organic Molecules and Complex Intermediates

Intermediates for Natural Product Synthesis

Bicyclic ring systems, such as the norbornadiene framework of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, are structural motifs found in numerous biologically important natural products. uoguelph.ca Consequently, this compound and its derivatives serve as valuable intermediates for the stereocontrolled synthesis of complex organic molecules. uoguelph.ca

Research has demonstrated the use of derivatives of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene in creating chiral molecules that can act as building blocks in the synthesis of natural products. An example is the synthesis and crystallographic characterization of (1S,2S,4R)-7-tert-Butoxybicyclo[2.2.1]hept-5-en-2-yl (2S)-2-(6-methoxynapthalen-2-yl)propanoate. uoguelph.canih.gov This molecule combines the chiral bicyclic scaffold with a naproxen (B1676952) derivative, a common structural element. The ability to prepare such well-defined, enantiomerically pure structures is a critical step in the total synthesis of complex natural products. uoguelph.ca

The compound's role as a versatile intermediate is further highlighted in multi-step syntheses where the bicyclic diene is the starting point for creating more complex functionalized molecules. huggingface.co For example, its reaction with 5,6-bis(dibromomethyl)cyclohexa-1,3-diene yields a complex intermediate that, after hydrolysis of the tert-butoxy group, provides a functionalized alcohol poised for further transformations. huggingface.cohuggingface.co These transformations showcase the utility of 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene as a foundational element for accessing intricate molecular architectures.

carbocyclic rings from bicyclic precursors represents a significant transformation in organic synthesis, offering a route to complex molecular architectures. While the direct conversion of 7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene to a seven-membered carbocyclic ring is not extensively documented, a plausible synthetic pathway can be proposed. This theoretical route involves a sequence of three key reactions: cyclopropanation, thermal or photochemical ring opening to a divinylcyclopropane intermediate, and a final Cope rearrangement.

A potential synthetic approach commences with the selective cyclopropanation of one of the double bonds of 7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene. The Simmons-Smith reaction, which employs a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for the stereospecific conversion of alkenes to cyclopropanes. scribd.comorgsyn.org In the case of norbornadiene derivatives, this reaction typically proceeds with high diastereoselectivity. nih.govunl.pt The directing effect of the tert-butoxy group at the C-7 position would likely favor the exo-addition of the carbene to the syn-facial double bond, leading to the formation of a tricyclo[3.2.1.02,4]oct-6-ene derivative.

The subsequent step in this proposed pathway involves the ring opening of the tricyclic intermediate to generate a divinylcyclopropane. This transformation can often be induced under thermal or photochemical conditions. documentsdelivered.comkisti.re.kr The release of ring strain associated with the bicyclo[2.2.1]heptane system provides a thermodynamic driving force for this process. The specific conditions required would need to be optimized to favor the desired ring-opening pathway over other potential rearrangements.

The final and key step in the formation of the seven-membered ring is the divinylcyclopropane-Cope rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful tool in organic synthesis for the construction of seven-membered rings from cis-divinylcyclopropane precursors. nih.govnih.gov The concerted nature of this pericyclic reaction allows for a high degree of stereochemical control. The divinylcyclopropane intermediate generated in the previous step would be expected to undergo this rearrangement to yield a substituted cycloheptadiene.

The following table outlines the proposed, though not experimentally verified for this specific substrate, reaction sequence for the synthesis of a seven-membered carbocyclic ring from this compound.

Step Reactant Reagents and Conditions Intermediate/Product Reaction Type
17-tert-Butoxybicyclo[2.2.1]hepta-2,5-dieneCH₂I₂, Zn-Cu couple, ether7-tert-Butoxytricyclo[3.2.1.02,4]oct-6-eneSimmons-Smith Cyclopropanation
27-tert-Butoxytricyclo[3.2.1.02,4]oct-6-eneHeat (Δ) or UV light (hν)Substituted divinylcyclopropaneThermal/Photochemical Ring Opening
3Substituted divinylcyclopropaneHeat (Δ)Substituted 1,3-cycloheptadieneDivinylcyclopropane-Cope Rearrangement

Computational and Theoretical Investigations of 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene

Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of medium-sized organic molecules. DFT calculations are instrumental in exploring reaction mechanisms, predicting activation barriers, and quantifying various reactivity indices.

The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) framework is well-known for its participation in cycloaddition reactions, driven by the release of inherent ring strain. acs.org DFT studies are particularly adept at mapping the potential energy surfaces of these reactions, identifying transition states, and calculating the associated activation energies (Ea) that govern reaction rates.

Theoretical investigations on related bicyclic systems have shown that cycloadditions, such as the Diels-Alder reaction, can proceed through either a concerted, synchronous mechanism or a stepwise, asynchronous pathway involving a diradical or zwitterionic intermediate. pku.edu.cnbibliotekanauki.pl The specific pathway is highly dependent on the nature of the diene, the dienophile, and any substituents present. For 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, the bulky tert-butoxy (B1229062) group at the 7-position can exert significant steric and electronic influence, potentially favoring attack from the anti-face relative to the substituent.

DFT calculations can model these approaches and determine the activation free energies (ΔG‡) for competing pathways. For instance, in a hypothetical [4+2] cycloaddition with a dienophile like maleic anhydride, DFT could be used to compare the energy barriers for the syn versus anti attack, providing a quantitative prediction of facial selectivity. While specific data for the title compound is not prevalent, studies on similar systems provide a reference for expected energy values. usfq.edu.ecresearchgate.net

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical [4+2] Cycloaddition Reaction

ReactantDienophilePathwayCalculated Activation Energy (ΔG‡, kcal/mol)
This compoundMaleic Anhydrideexo, anti-attack17.5
This compoundMaleic Anhydrideendo, anti-attack19.2
This compoundMaleic Anhydrideexo, syn-attack21.8
This compoundMaleic Anhydrideendo, syn-attack23.5

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations on similar bicyclic systems. The lower activation energy for the anti-attack reflects the expected steric hindrance from the 7-tert-butoxy group.

Beyond reaction mechanisms, DFT is used to calculate fundamental properties of a molecule's electronic structure. These properties are often used to derive "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, the electron-donating nature of the alkoxy group is expected to raise the energy of the HOMO, making the molecule more nucleophilic compared to the unsubstituted norbornadiene. Conceptual DFT provides a framework to quantify such properties through descriptors like the global electrophilicity index (ω) and nucleophilicity index (N). researchgate.net These indices help in predicting the outcome of polar reactions. For example, a higher nucleophilicity index for the diene would suggest a favorable reaction with an electrophilic partner.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital+1.2 eV
HOMO-LUMO GapELUMO - EHOMO7.0 eV
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO-1.2 eV
Global Electrophilicity (ω)A measure of a molecule's ability to accept electrons0.95 eV
Global Nucleophilicity (N)A measure of a molecule's ability to donate electrons3.5 eV

Note: This table contains representative values based on DFT calculations for substituted bicyclic systems. The actual values would be dependent on the specific DFT functional and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. Using classical mechanics, MD simulations track the positions and velocities of atoms, providing insight into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, the primary application of MD would be to study the conformational dynamics of the tert-butoxy group. The rotation around the C7-O bond can be explored to identify the most stable rotamers and the energy barriers between them. This information is crucial as the orientation of the bulky substituent can influence the molecule's packing in a crystal lattice and its accessibility for reaction.

Furthermore, MD simulations can be used to model the interactions of the diene with solvent molecules or with other reactants in a condensed phase. By simulating the system in a box of explicit solvent molecules, one can study solvation effects on reactivity and stability. researchgate.net This approach provides a more realistic model of chemical processes that occur in solution.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Derivative Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in medicinal chemistry and materials science to correlate a molecule's structural properties with its observed activity or behavior. frontiersin.org If a series of derivatives of this compound were synthesized and tested for a specific property (e.g., polymerization rate, biological activity), a QSAR model could be developed to predict the behavior of new, untested derivatives.

The process involves calculating a set of numerical descriptors for each molecule in the series. These can include physicochemical properties (e.g., logP, polarizability), electronic descriptors (from DFT), and topological indices that describe molecular shape and connectivity. mdpi.comresearchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that links these descriptors to the activity. nih.gov

For example, a QSAR model for the ring-opening metathesis polymerization (ROMP) activity of 7-substituted norbornadiene derivatives might reveal that activity is positively correlated with the electrophilicity of the double bonds and negatively correlated with the steric bulk of the 7-substituent.

Table 3: Example of a Hypothetical QSAR Model for a Biological Activity

Model Equationlog(IC50) = 1.52 - 0.45(LogP) + 0.89(Dipole Moment) - 0.12*(Topological Surface Area)
Descriptor Description
LogPA measure of lipophilicity.
Dipole MomentA measure of molecular polarity.
Topological Polar Surface Area (TPSA)An indicator of a molecule's ability to form hydrogen bonds.

Note: This table illustrates the form of a QSAR equation. The coefficients and descriptors are hypothetical and would be derived from statistical analysis of a real dataset of compound activities.

Investigation of Stability and Electronic Effects of the 7-tert-Butoxy Substituent

A key focus of theoretical studies on this compound is to understand the influence of the 7-tert-butoxy group on the stability and reactivity of the norbornadiene core. The substituent at the C7 position can exert both steric and electronic effects.

Steric Effects: The tert-butyl group is sterically demanding. This bulk hinders the approach of reactants to the syn-face of the diene system, leading to high facial selectivity in reactions like hydrogenation, epoxidation, and cycloadditions. Computational models can quantify this steric hindrance by calculating the strain energy of transition states for syn- versus anti-attack.

Electronic Effects: The oxygen atom of the butoxy group possesses lone pairs of electrons, making the substituent electron-donating through resonance (mesomeric effect) and the sigma bond (inductive effect). This electron donation increases the electron density of the π-system of the diene. DFT studies on related 7-substituted systems have shown that electron-donating groups can influence the stability of the molecule and the energy of its frontier orbitals. researchgate.net In some cases, through-space interactions between the substituent's lone pairs and the double bonds have been proposed to explain unexpected reactivity patterns, such as in the ROMP of 7-alkoxynorbornadienes. researchgate.net Computational analysis of the molecular orbitals can visualize and quantify these interactions, providing an explanation for the observed chemical behavior.

Future Research Directions and Emerging Paradigms for 7 Tert Butoxybicyclo 2.2.1 Hepta 2,5 Diene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The transformation of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene is heavily reliant on catalytic processes, primarily ring-opening metathesis polymerization (ROMP) and cycloaddition reactions. Future research will undoubtedly focus on the development of more sophisticated catalytic systems to control the selectivity and efficiency of these transformations.

In the domain of ROMP, well-defined molybdenum and ruthenium carbene complexes, such as the Schrock and Grubbs catalysts, have been instrumental. worktribe.com Studies have shown that the choice of initiator significantly impacts the microstructure of the resulting polymer. For instance, molybdenum-based initiators can lead to polymers with a high content of cis double bonds, while ruthenium-based systems can favor trans linkages. worktribe.com Future endeavors will likely target the design of catalysts that offer even greater control over stereochemistry, leading to polymers with precisely tailored properties. This includes the development of catalysts that can operate under milder conditions and exhibit higher tolerance to functional groups.

For cycloaddition reactions, cobalt-based catalytic systems have proven effective for [4+2+2] cycloadditions with dienes like 1,3-butadiene, yielding complex polycyclic structures with high efficiency. researchgate.net The development of novel ligand frameworks for these cobalt catalysts could lead to enhanced regioselectivity and enantioselectivity, opening doors to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

Table 1: Catalyst Systems for the Transformation of this compound

Reaction Type Catalyst System Key Features
ROMP Molybdenum Carbene Complexes (e.g., Schrock catalyst) High activity, can produce polymers with high cis-double bond content. worktribe.com
ROMP Ruthenium Carbene Complexes (e.g., Grubbs catalyst) High functional group tolerance, can produce polymers with high trans-double bond content. worktribe.comrsc.org
[4+2+2] Cycloaddition Cobalt-based catalysts (e.g., CoI₂/dppe/Zn/ZnI₂) Effective for reactions with butadienes, leading to complex polycyclic products. researchgate.net
Dimerization Ruthenium complexes (e.g., Ru(cod)(cot)) Catalyzes the dimerization to form pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene derivatives. acs.org

Exploration of New Reactivity Pathways and Synthetic Transformations

Beyond the well-established ROMP and Diels-Alder reactions, future research is poised to uncover new reactivity patterns for this compound. The strained nature of the bicyclic system makes it a fertile ground for discovering novel transformations.

One area of exploration is the dimerization of this compound. Ruthenium complexes have been shown to catalyze the dimerization of the parent norbornadiene to yield a pentacyclic dimer, a reaction that also proceeds with the 7-tert-butoxy derivative. acs.org Further investigation into different catalytic systems could lead to the selective formation of other dimeric or oligomeric structures with unique topologies.

Another avenue is the exploration of electrophilic additions to the double bonds. The reaction with phenylsulfenyl chloride, for instance, proceeds without the expected Wagner-Meerwein rearrangement, leading to simple addition products. researchgate.net A deeper understanding of the factors governing this reactivity could enable the development of a wider range of selective functionalization reactions. The homo-Diels-Alder reaction is another area of interest, where the regioselectivity of the cycloaddition can be influenced by the 7-substituent. psu.edu

Advanced Materials Applications Beyond Traditional Polymers

The polymers derived from this compound have shown promise, but their full potential in advanced materials is yet to be realized. The tert-butoxy (B1229062) group can be readily cleaved to yield the corresponding alcohol, which can then be further functionalized, opening up a vast design space for new materials.

A significant emerging application is in the field of organic electronics. This compound serves as a key precursor in a multi-step synthesis of pentacene (B32325). encyclopedia.pub Pentacene is a well-known organic semiconductor with applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). encyclopedia.pub The development of more efficient synthetic routes to pentacene and its derivatives starting from this bicyclic compound could have a significant impact on the field of flexible and printable electronics.

Furthermore, the polymers themselves could find use in specialized applications. For instance, the controlled microstructure achievable through ROMP could be exploited to create materials with specific optical or mechanical properties for use in sensors, membranes, or as polymer supports for catalysts.

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the direction of chemical research. For the synthesis and application of this compound, several avenues for integrating greener practices are being explored.

The synthesis of the parent norbornadiene scaffold often involves a Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate dienophile. The use of continuous flow chemistry for the in-situ cracking of dicyclopentadiene (B1670491) to cyclopentadiene, followed by its immediate reaction, represents a significant process intensification and safety improvement over traditional batch methods. d-nb.info This approach minimizes the handling of the reactive and unstable cyclopentadiene.

Furthermore, exploring alternative reaction media is a key aspect of green chemistry. While many of the known reactions of this compound are carried out in organic solvents, the development of catalytic systems that are active and stable in more benign solvents, such as water or supercritical fluids, would be a major advance. For related Diels-Alder reactions, conducting the transformation in water has been shown to be feasible and can even lead to enhanced reaction rates and selectivities. acgpubs.org

Synergistic Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful tool for accelerating discovery. In the context of this compound, computational studies can provide deep mechanistic insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of various reactions, helping to rationalize observed selectivities and predict the outcomes of new transformations. researchgate.net For instance, computational studies on the homo-Diels-Alder reactions of related bicyclic dienes have helped to explain the observed product distributions. researchgate.net

In the future, a tighter integration of experimental and computational approaches is expected. For example, high-throughput screening of virtual catalyst libraries could identify promising candidates for experimental validation, significantly accelerating the discovery of new and improved catalytic systems. Mechanistic investigations combining detailed kinetic studies with DFT calculations can provide a comprehensive understanding of the reaction pathways, enabling the rational design of more efficient and selective synthetic methods for and from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.